N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide
Overview
Description
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide is a complex organic compound that features a quinoline ring system. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the quinoline ring, along with the phenylacetamide moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the amino and carbonothioyl groups.
The final step involves the coupling of the functionalized quinoline with 2-phenylacetamide under appropriate conditions. This can be achieved using reagents such as sodium carbonate and organic solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of metal-free ionic liquid mediated reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. The quinoline ring system can act as a bidentate ligand, coordinating with metal ions and facilitating various biochemical processes . Additionally, the compound can undergo single electron transfer (SET) pathways, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares the quinoline ring system but differs in functional groups.
Quinolin-8-amines: Similar quinoline structure but with different substituents.
2-methylquinoline: A simpler analog with only the methyl group on the quinoline ring.
Uniqueness
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide is unique due to the combination of the quinoline ring with the phenylacetamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-10-11-15-8-5-9-16(18(15)20-13)21-19(24)22-17(23)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COORAYSVJUNOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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